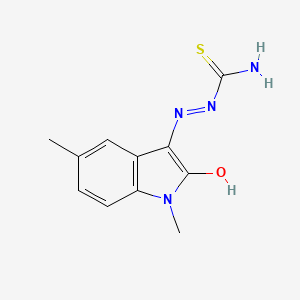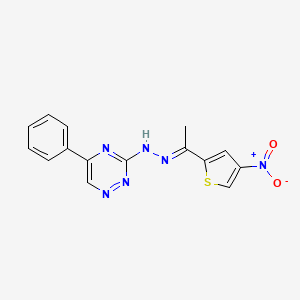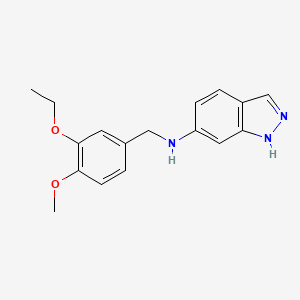![molecular formula C16H15ClN2O3 B5759885 N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs called mTOR inhibitors, which are used to treat various types of cancer.
Mécanisme D'action
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide works by inhibiting the mTOR pathway, which is involved in the regulation of cell growth and proliferation. By blocking this pathway, N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide can prevent cancer cells from dividing and growing, thereby slowing down or stopping the progression of the disease.
Biochemical and Physiological Effects:
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest, and promotion of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in lab experiments is its specificity for the mTOR pathway. This makes it a useful tool for studying the role of this pathway in cancer development and progression. However, one limitation of using N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide is its potential toxicity, which can vary depending on the cell type and dosage used.
Orientations Futures
There are several potential future directions for the study of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide and its therapeutic applications. One area of research is the development of new mTOR inhibitors that are more effective and less toxic than N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide. Another area of research is the investigation of the use of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to better understand the mechanisms of action of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide and its potential applications in other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide involves several steps, starting with the reaction of 2-chlorophenol with acetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with 4-methylbenzenecarboximidamide in the presence of a base to yield N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide.
Applications De Recherche Scientifique
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), a protein kinase that is involved in cell growth and proliferation. By inhibiting mTOR, N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide can prevent cancer cells from dividing and growing, thereby slowing down or stopping the progression of the disease.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-6-8-12(9-7-11)16(18)19-22-15(20)10-21-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLMKEAEVZUZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=CC=C2Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluorophenyl)benzamide](/img/structure/B5759816.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B5759818.png)





![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5759871.png)

![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)
![4-bromo-3-nitrobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5759911.png)
